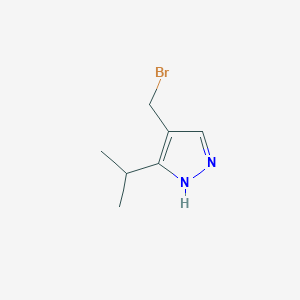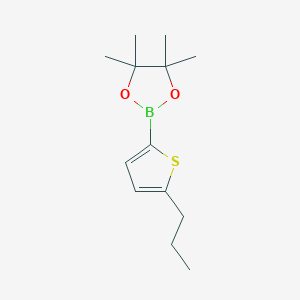![molecular formula C11H21NO2 B1467655 (3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol CAS No. 1567893-34-8](/img/structure/B1467655.png)
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organocatalysis in Asymmetric Michael Addition
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol and its derivatives have been explored for their organocatalytic properties. A study by Yan-fang (2008) describes the use of a related compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, as an organocatalyst for asymmetric Michael addition. This process is significant for its good to high yield and excellent enantioselectivities, which is essential in the synthesis of chiral compounds (Cui Yan-fang, 2008).
Synthesis of Heterocyclic Compounds
Pyrrolidin-2-ones and their derivatives, including (3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol, are considered promising in synthesizing non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. A study by Rubtsova et al. (2020) highlights the importance of introducing various substituents into the nucleus of pyrrolidin-2-ones for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
DNA and RNA Duplex Stability
A research by Filichev and Pedersen (2003) involved the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This compound was used in forming intercalating nucleic acids (INAs), which showed a destabilization effect on INA-DNA and INA-RNA duplexes. Such studies are crucial in understanding nucleic acid interactions and stability (Filichev & Pedersen, 2003).
Asymmetric Synthesis and Catalysis
The compound has been used in asymmetric synthesis and catalysis. For example, Karlsson and Högberg (2001) described asymmetric 1,3-dipolar cycloadditions involving chiral azomethine ylides and 3-benzyloxy-substituted alkenoylcamphorsultams. This method allows for the production of trans-3,4-Disubstituted pyrrolidines, which serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Propiedades
IUPAC Name |
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-4-7-12(8-10)9-11(14)5-2-1-3-6-11/h10,13-14H,1-9H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSQDDTGQMKLV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CN2CC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467574.png)
![1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467575.png)
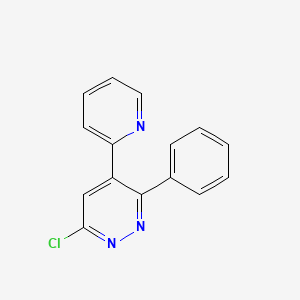
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)
![Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate](/img/structure/B1467581.png)

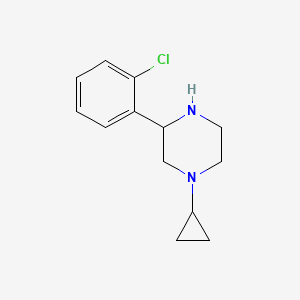
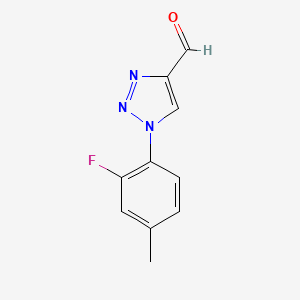
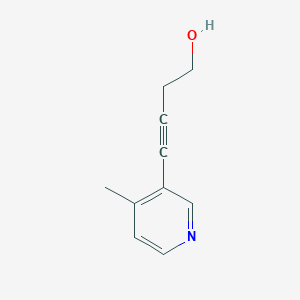
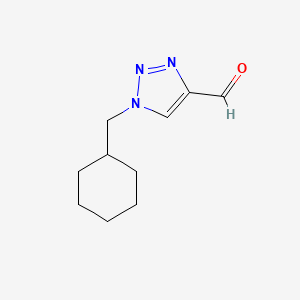
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
